N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C23H23NO2S This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation: The 4-methoxyphenylacetyl chloride is then reacted with 2-phenylethylamine to form N-[2-(4-methoxyphenyl)ethyl]acetamide.
Thioether Formation: Finally, the N-[2-(4-methoxyphenyl)ethyl]acetamide is reacted with thiophenol in the presence of a base such as sodium hydride to form N1-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]acetamide
- N-ethyl-2-(4-formylphenyl)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
N~1~-(4-methoxyphenethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C23H23NO2S |
---|---|
Molecular Weight |
377.5g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C23H23NO2S/c1-26-20-14-12-18(13-15-20)16-17-24-23(25)22(19-8-4-2-5-9-19)27-21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3,(H,24,25) |
InChI Key |
MKMYSENFQGJGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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